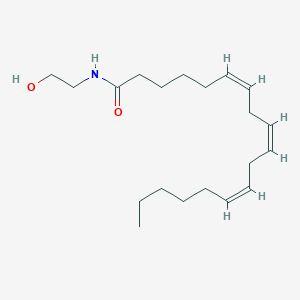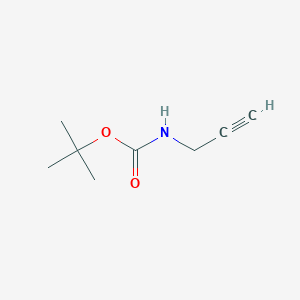
n-Boc-propargil-amina
Descripción general
Descripción
n-Boc-propargylamine: is a chemical compound with the molecular formula C8H13NO2 1,1-Dimethylethyl 2-propyn-1-ylcarbamate or 2-Propynylcarbamic acid tert-butyl ester . This compound is widely used in organic synthesis due to its versatile reactivity and stability .
Aplicaciones Científicas De Investigación
Chemistry: n-Boc-propargylamine is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, n-Boc-propargylamine is used to prepare triazolobenzylidene-thiazolopyrimidines, which act as CDC25 phosphatase inhibitors. These inhibitors are important in the study of cell cycle regulation and cancer research .
Medicine: The compound is used in the synthesis of beta-glucan polysaccharide analogs, which have potential therapeutic applications .
Industry: In the industrial sector, n-Boc-propargylamine is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
n-Boc-propargylamine is primarily used in the synthesis of triazolobenzylidene-thiazolopyrimidines , which act as CDC25 phosphatase inhibitors . CDC25 phosphatases are key regulators of cell cycle progression and are potential targets for cancer therapy.
Mode of Action
The compound interacts with its targets through a process known as A3 coupling , a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . This interaction results in the formation of propargylamines, which are important classes of alkyne coupled amine compounds used in heterocyclic and pharmaceuticals chemistry .
Biochemical Pathways
The primary biochemical pathway affected by n-Boc-propargylamine is the synthesis of propargylamines through the A3 coupling reaction . The downstream effects of this pathway include the production of triazolobenzylidene-thiazolopyrimidines, which inhibit CDC25 phosphatases .
Result of Action
The molecular and cellular effects of n-Boc-propargylamine’s action primarily involve the inhibition of CDC25 phosphatases, which can disrupt cell cycle progression . This makes the compound a potential candidate for use in cancer therapy.
Action Environment
The action, efficacy, and stability of n-Boc-propargylamine can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by the presence of other substances in the reaction environment. Additionally, factors such as temperature and pH could potentially impact the compound’s stability and efficacy .
Análisis Bioquímico
Biochemical Properties
n-Boc-propargylamine interacts with various enzymes, proteins, and other biomolecules. It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction is crucial in the formation of triazoles, a class of compounds with various applications in medicinal chemistry .
Cellular Effects
The cellular effects of n-Boc-propargylamine are primarily related to its role in biochemical reactions. As a click chemistry reagent, it can form bonds with a variety of biomolecules, influencing cell function
Molecular Mechanism
n-Boc-propargylamine exerts its effects at the molecular level through its interactions with other biomolecules. Its Alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming triazoles . These reactions can influence enzyme activity, alter gene expression, and impact other molecular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
A3 Coupling Reaction: One of the most common methods for synthesizing n-Boc-propargylamine is the A3 coupling reaction, which involves the reaction of an aldehyde, a terminal alkyne, and an amine.
Metal-Free Methods: There are also metal-free methods for synthesizing n-Boc-propargylamine.
Industrial Production Methods: Industrial production of n-Boc-propargylamine typically involves large-scale A3 coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-Boc-propargylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce primary amines or alcohols .
Comparación Con Compuestos Similares
Propargylamine: A simpler derivative without the Boc protecting group.
Dipropargylamine: Contains two propargyl groups.
Propargylamine hydrochloride: The hydrochloride salt form of propargylamine.
Uniqueness: n-Boc-propargylamine is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in various synthetic applications. This protecting group can be selectively removed under mild conditions, making the compound versatile for use in multi-step synthesis .
Propiedades
IUPAC Name |
tert-butyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPYCWLYGXGJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454171 | |
| Record name | n-boc-propargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92136-39-5 | |
| Record name | n-boc-propargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)propargylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: Why is N-Boc-propargylamine useful in synthesizing cyclopentenones?
A1: N-Boc-propargylamine acts as a valuable precursor in the synthesis of 4,5-disubstituted cyclopentenones via the Pauson-Khand reaction. [, ] This reaction involves the cycloaddition of an alkyne, in this case, N-Boc-propargylamine, with norbornadiene. The Boc group acts as a masked leaving group, allowing further functionalization of the cyclopentenone ring after the Pauson-Khand reaction. [] This approach avoids limitations associated with direct alkylation for introducing side chains. []
Q2: Can N-Boc-propargylamine be used to create chiral molecules?
A2: Yes, N-Boc-propargylamine can be employed in enantioselective reactions. For example, it serves as a building block for chiral β-keto propargylamines through a chiral phosphoric acid-catalyzed asymmetric Mannich reaction. [] This reaction couples N-Boc-propargylamine with β-keto acids, yielding products with high yields and enantioselectivities. [] Similarly, N-Boc-propargylamine can be used in enantioselective Mannich reactions with enamides to create chiral β-keto N-Boc-propargylamines with high enantioselectivity. []
Q3: Are there efficient catalytic routes using N-Boc-propargylamine for heterocycle synthesis?
A3: Yes, gold(I) catalysis provides an efficient route for synthesizing 4-substituted oxazolidin-2-ones from N-Boc propargylamines. [, ] This method offers several advantages, including low catalyst loading, mild reaction conditions, and operational simplicity, making it a practical approach for accessing these valuable heterocyclic compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
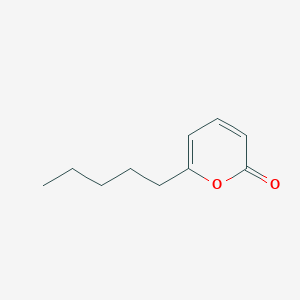
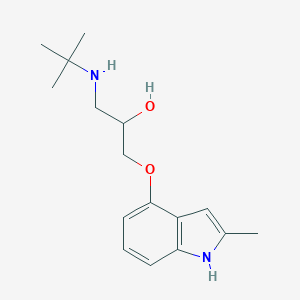
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)
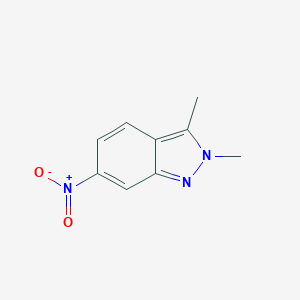

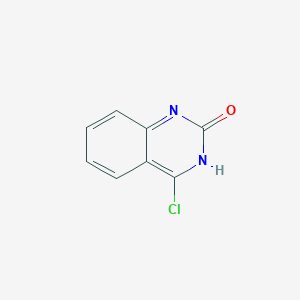
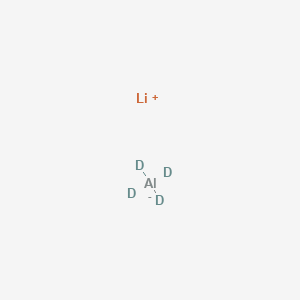

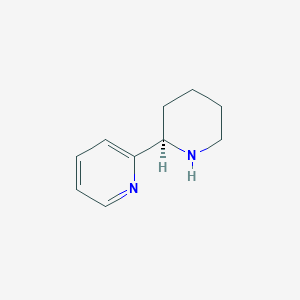
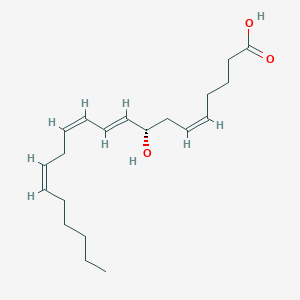
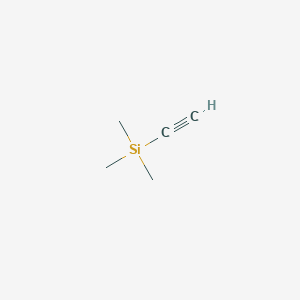
![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

